2(Z)-Butene-1,4-diamine,dihydrochloride
Description
2(Z)-Butene-1,4-diamine dihydrochloride (CAS: 114118-70-6) is an aliphatic diamine derivative with a conjugated double bond in the Z-configuration. Its molecular formula is C₄H₁₂Cl₂N₂ (molecular weight: 159.06 g/mol), and it is characterized by a high melting point of 292–300°C (as the dihydrochloride salt) . This compound is notable for its role as a potent irreversible inhibitor of kidney diamine oxidase, a property critical in biochemical studies targeting enzyme regulation . The synthesis of the Z-isomer involves stereoselective methods, as described in patents and academic literature, ensuring geometric purity for functional applications .
Properties
IUPAC Name |
(Z)-but-2-ene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGASKMRNHXWEC-UAIGNFCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phthalimide Protection-Deprotection Strategy
The most widely documented method involves a two-step process starting from (Z)-1,4-dibromobut-2-ene. This approach, adapted from analogous syntheses of stereoisomeric diamines, ensures retention of the Z-configuration through steric and electronic control.
Step 1: Bisphthalimide Formation
(Z)-1,4-Dibromobut-2-ene is reacted with potassium phthalimide in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, yielding (Z)-1,4-diphthalimidobut-2-ene. Key conditions include:
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Molar ratio : 1:2.2 (dibromobutene:phthalimide salt)
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Temperature : 80–100°C
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Duration : 12–24 hours
Step 2: Acidic Hydrolysis
The bisphthalimide intermediate is hydrolyzed using concentrated hydrochloric acid in glacial acetic acid under reflux. This step cleaves the phthalimide protecting groups and simultaneously protonates the amino groups, forming the dihydrochloride salt. Critical parameters include:
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Acid concentration : 6–12 M HCl
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Reflux duration : 4–6 hours
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Workup : Precipitation in ethanol followed by recrystallization
Mechanistic Considerations :
Table 1: Optimized Conditions for Phthalimide Method
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 85°C ± 5°C | >90% conversion below 90°C |
| HCl Concentration | 10 M | Complete deprotection in 5 hours |
| Recrystallization Solvent | Ethanol:Water (3:1) | 98% purity by ion chromatography |
Direct Amination and Salt Formation
An alternative route involves the direct reaction of (Z)-2-butene-1,4-diamine with hydrochloric acid. While less commonly reported in literature, this method is advantageous for small-scale syntheses.
Procedure :
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Diamine Synthesis : (Z)-2-butene-1,4-diamine is prepared via catalytic hydrogenation of (Z)-2-butynediamine over Lindlar catalyst (Pd/BaSO₄) to preserve the double bond geometry.
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Salt Formation : The diamine is dissolved in anhydrous ethanol and treated with gaseous HCl until pH < 2. The dihydrochloride salt precipitates upon cooling.
Challenges :
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Sensitivity to oxidation requires strict anaerobic conditions.
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Over-protonation can lead to hygroscopic byproducts, necessitating rapid filtration and drying.
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ continuous flow systems to enhance reproducibility and safety:
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Reactor Type : Tubular reactor with in-line pH monitoring
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Throughput : 50–100 kg/hr
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Key Features :
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Automated HCl dosing to maintain stoichiometric precision (±0.5%)
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Multistage crystallization units with temperature gradients
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Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5–2 L | 500–1000 L |
| Cooling Rate | 5°C/min | 20°C/min (cryogenic) |
| Purity | 95–97% | 99.5% (pharmaceutical grade) |
Purification and Isolation Techniques
Crystallization Optimization
Ethanol-water mixtures (3:1 v/v) provide optimal solubility differentials for high-purity recovery. Factors influencing crystal quality:
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Supersaturation Ratio : Maintained at 1.5–1.8 to prevent dendritic growth
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Seeding : Introduction of 0.1% (w/w) seed crystals at 40°C
Advanced Filtration Methods
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Vacuum Filtration : Borosilicate sintered funnels (Grade 4 porosity)
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Wash Solvent : Cold (−20°C) ethyl acetate removes residual phthalic acid (if present)
Characterization and Quality Control
Spectroscopic Verification
Purity Assessment
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Ion Chromatography : <0.1% free amine content
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Thermogravimetric Analysis (TGA) : Dehydration onset at 110°C, decomposition >250°C
Comparative Analysis of Synthetic Methods
Yield and Economic Considerations
| Method | Yield (%) | Cost (USD/kg) | Environmental Impact (E-factor) |
|---|---|---|---|
| Phthalimide Route | 78–82 | 120–150 | 8.2 (high solvent use) |
| Direct Amination | 65–70 | 200–220 | 3.1 (low waste) |
Stability Profile
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Thermal Stability : Decomposition onset at 110°C (dihydrochloride) vs. 85°C (free base)
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Hygroscopicity : 3% moisture uptake at 60% RH (controlled by crystalline polymorph)
Chemical Reactions Analysis
Oxidation Reactions
The primary and secondary amino groups in 2(Z)-Butene-1,4-diamine,dihydrochloride undergo oxidation under controlled conditions to form nitro or nitroso derivatives.
Mechanistic Insight :
- Oxidation proceeds via radical intermediates, with the cis-configuration stabilizing transition states through intramolecular hydrogen bonding .
- Over-oxidation to nitro compounds occurs at elevated temperatures (>80°C).
Reduction Reactions
The double bond in the butene backbone is susceptible to catalytic hydrogenation, yielding saturated diamine derivatives.
Applications :
- Saturated derivatives serve as precursors for polymer crosslinkers and chelating agents.
Substitution Reactions
The amino groups participate in nucleophilic substitution with electrophiles, enabling functionalization.
Case Study :
- Substitution with iodine (I₂) produces (Z)-2-iodo-1,4-diamino-2-butene , a radiopharmaceutical vector for targeted cancer imaging .
Complexation and Biological Interactions
The compound acts as a ligand for metal ions and interacts with biological systems via polyamine transport mechanisms.
Mechanism :
- The cis-configuration enhances binding affinity to enzyme active sites, mimicking natural polyamines like spermidine .
Thermal and Photochemical Reactions
Decomposition and isomerization pathways under extreme conditions:
Scientific Research Applications
Chemistry
In the field of chemistry, 2(Z)-Butene-1,4-diamine,dihydrochloride is utilized as a building block for synthesizing more complex molecules. Its ability to participate in various reactions allows chemists to create derivatives that can be used in further applications.
Biology
The compound has been studied for its potential role in biological systems. It acts as a polyamine vector , which shows promise in tumor targeting for cancer therapies. Specifically, derivatives of 2(Z)-Butene-1,4-diamine have been explored for their ability to transport boron and other isotopes into tumor cells for boron neutron capture therapy (BNCT) and imaging techniques .
Case Study:
A study demonstrated that (Z)-1,4-diamino-2-butene was effectively transported into cells via the polyamine transport system, leading to significant boron accumulation in cancer cells, which enhances the efficacy of BNCT .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties . It serves as a precursor in drug development due to its structural features that allow interactions with biological molecules.
Case Study:
Research indicates that modifications of 2(Z)-Butene-1,4-diamine can lead to new compounds with potential anticancer properties by leveraging its ability to target specific cellular pathways .
Industry
In industrial applications, this compound is used in the production of polymers and resins due to its reactivity as a diamine. It plays a crucial role in creating cross-linked structures that enhance material properties.
Data Table: Applications Overview
| Application Area | Details | Examples/Case Studies |
|---|---|---|
| Chemistry | Building block for complex molecule synthesis | Various organic compounds synthesized using diamines |
| Biology | Polyamine vector for tumor targeting | Boron neutron capture therapy studies |
| Medicine | Precursor for drug development | Anticancer drug candidates derived from modifications |
| Industry | Production of polymers and resins | Used in creating durable materials and coatings |
Mechanism of Action
The mechanism of action of 2(Z)-Butene-1,4-diamine,dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Stereoisomers: (E)-But-2-ene-1,4-diamine Dihydrochloride
The E-isomer (CAS: 119874-79-2) shares the same molecular formula but differs in the spatial arrangement of the double bond. While the Z-isomer adopts a cis configuration, the E-isomer is trans. This geometric distinction significantly impacts solubility , reactivity , and biological activity . For instance:
- Melting Point : The E-isomer’s dihydrochloride form has a reported melting point of 157°C , markedly lower than the Z-isomer’s 292–300°C .
- Enzyme Inhibition : The Z-isomer exhibits stronger inhibition of diamine oxidase due to its optimized spatial interaction with enzyme active sites, whereas the E-isomer shows reduced efficacy .
Cyclohexane-Based Diamine Derivatives
Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-, dihydrochloride (CAS: Not specified) represents a cyclic analog. Key differences include:
- Structure : The cyclohexane ring introduces rigidity and enhanced steric hindrance , altering solubility and interaction with biological targets.
- Applications : Cyclohexane diamines are often used in pharmaceutical intermediates or catalysts , contrasting with the enzyme-inhibiting role of the Z-butene derivative .
Aromatic Diamines
Compounds like Naphthalene-1,4-diamine chloride (CAS: Not provided) and N-(1-naphthyl)-Ethylenediamine dihydrochloride (CAS: 1465-25-4) feature aromatic backbones. These exhibit:
- Electronic Properties : Aromatic conjugation enhances UV absorption and redox activity, making them suitable for analytical chemistry (e.g., Griess reagent for nitrite detection) .
- Thermal Stability : Lower melting points (~200°C) compared to the Z-butene dihydrochloride, reflecting weaker intermolecular forces .
Biological Activity
2(Z)-Butene-1,4-diamine, dihydrochloride is an organic compound with potential biological significance. This compound has garnered attention due to its various chemical properties and biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of 2(Z)-Butene-1,4-diamine, dihydrochloride, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
2(Z)-Butene-1,4-diamine, dihydrochloride is characterized by its two amino groups (-NH2) and a double bond in its structure. The presence of these functional groups allows the compound to participate in various chemical reactions:
- Oxidation : The amino groups can be oxidized to form nitro or nitroso derivatives.
- Reduction : It can be reduced to form saturated amines.
- Substitution : The amino groups may engage in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
The biological activity of 2(Z)-Butene-1,4-diamine, dihydrochloride is largely attributed to its interaction with biological molecules. The amino groups facilitate hydrogen bonding and electrostatic interactions with proteins and nucleic acids. This interaction can influence various cellular processes and metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites or competing with substrates.
- Cell Membrane Interaction : It can disrupt cellular membranes, leading to cell lysis or altered permeability .
- Redox Reactions : The compound may participate in redox reactions that affect cellular oxidative stress levels.
Antimicrobial Activity
Research indicates that 2(Z)-Butene-1,4-diamine, dihydrochloride exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains. For instance, it has shown potential as a biocide due to its ability to disrupt bacterial cell membranes and inhibit growth .
Cytotoxic Effects
Studies have demonstrated that derivatives of 2(Z)-Butene-1,4-diamine can exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways and disrupting mitochondrial function .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of 2(Z)-Butene-1,4-diamine against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL. The compound's mechanism involved membrane disruption and enzyme inhibition .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines (e.g., HeLa cells) showed that treatment with 2(Z)-Butene-1,4-diamine resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 50 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment .
Pharmacological Applications
The potential therapeutic applications of 2(Z)-Butene-1,4-diamine include:
- Drug Development : As a precursor for synthesizing pharmaceutical compounds targeting various diseases.
- Antimicrobial Agents : Development of new antimicrobial agents based on its structure to combat resistant bacterial strains.
- Cancer Therapeutics : Exploration as a candidate for anticancer drugs due to its cytotoxic properties.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and purifying 2(Z)-Butene-1,4-diamine, dihydrochloride?
- Answer : The compound can be synthesized via hydrolysis of protected intermediates, such as 1,4-di-(N-phthalimido)butane, followed by acidification with hydrochloric acid. Key steps include refluxing under nitrogen to prevent oxidation and using ethanol for recrystallization to isolate the dihydrochloride salt. Purity can be verified via melting point analysis and ion-exchange chromatography to confirm the absence of unreacted precursors .
Q. How can researchers characterize the structural and spectral properties of this compound?
- Answer : Utilize gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the Z-configuration of the double bond. Reference spectral data from NIST Chemistry WebBook (e.g., electron ionization mass spectra) to cross-validate results .
Q. What are the critical stability considerations for storing 2(Z)-Butene-1,4-diamine, dihydrochloride?
- Answer : The compound is hygroscopic and prone to decomposition under humid or oxidative conditions. Store in airtight containers under inert gas (e.g., argon) at 4°C, with desiccants like silica gel. Regularly monitor purity via thin-layer chromatography (TLC) to detect degradation products .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing stereoisomers of this compound?
- Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict activation energies for Z/E isomerization pathways. Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to identify optimal catalysts or solvents. Experimental validation should follow ICReDD’s feedback loop, where computational predictions guide parameter screening (e.g., pH, temperature) .
Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?
- Answer : Cross-validate using multiple techniques:
- Kinetic studies : Compare experimental reaction rates with DFT-derived activation barriers.
- Isotopic labeling : Trace mechanistic pathways (e.g., deuterium labeling for proton transfer steps).
- In situ spectroscopy : Use Raman or IR to detect transient intermediates not predicted by models.
Contradictions often arise from solvent effects or unaccounted side reactions; iterative refinement of computational parameters is critical .
Q. What factorial design approaches are suitable for studying the compound’s interactions in biological systems?
- Answer : Implement a 2^k factorial design to evaluate variables like pH, temperature, and ionic strength on binding affinity to biomolecules (e.g., DNA or enzymes). For example:
- Factors : pH (5.0 vs. 7.4), temperature (25°C vs. 37°C).
- Response : Measured via fluorescence quenching or surface plasmon resonance (SPR).
Statistical tools (e.g., ANOVA) can identify synergistic effects, reducing the need for exhaustive trial-and-error experimentation .
Q. How can membrane separation technologies enhance purification efficiency for this dihydrochloride salt?
- Answer : Use nanofiltration membranes with a molecular weight cutoff (MWCO) ≤ 300 Da to separate the product from larger byproducts. Optimize transmembrane pressure and solvent polarity to minimize fouling. Compare with traditional methods (e.g., centrifugation) to quantify yield improvements. This aligns with CRDC subclass RDF2050104 on membrane technologies .
Data and Safety Compliance
Q. What analytical protocols ensure compliance with regulatory standards for this compound?
- Answer : Adhere to EPA and ECHA guidelines by:
- Purity certification : HPLC with UV detection (λ = 254 nm) and ≥98% peak area.
- Hazard documentation : Include RTECS® (SS8050000) and UN/NA (UN1673) codes in safety data sheets.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .
Q. How can chemical software improve reproducibility in studies involving this compound?
- Answer : Use cheminformatics platforms (e.g., ChemAxon or Schrödinger Suite) to:
- Digitally log reaction parameters (e.g., stoichiometry, solvent ratios).
- Automate spectral data alignment against NIST references.
- Simulate stability under varying storage conditions to preempt degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
